Quercetin increased bioavailability and decreased methylation of green tea polyphenolsin vitro and in vivo†
Food & Function Pub Date: 2012-03-22 DOI: 10.1039/C2FO10254D
Abstract
The extensive
![Graphical abstract: Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo](http://scimg.chem960.com/usr/1/C2FO10254D.jpg)
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